N-(4-cyanophenyl)-2-methylpentanamide

Description

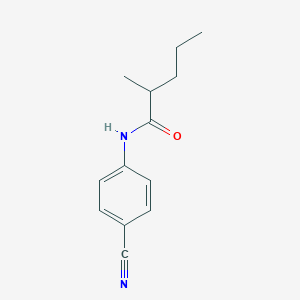

N-(4-Cyanophenyl)-2-methylpentanamide is an acylamide compound characterized by a 4-cyanophenyl group attached to a 2-methylpentanamide backbone. The 4-cyano substitution on the phenyl ring introduces strong electron-withdrawing properties, which may influence binding affinity, metabolic stability, and biological activity compared to other substituents like chloro, nitro, or methyl groups .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-2-methylpentanamide |

InChI |

InChI=1S/C13H16N2O/c1-3-4-10(2)13(16)15-12-7-5-11(9-14)6-8-12/h5-8,10H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

KDPIYIAWLYFYPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylpentanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylpentanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylpentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles replace the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted amides or thioureas

Scientific Research Applications

N-(4-cyanophenyl)-2-methylpentanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Herbicidal Acylamides

Key Compounds:

- N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil) : A potent herbicide inhibiting photosynthesis in turnip chloroplasts, effective against grasses and broad-leaved weeds .

- N-(3-Chloro-4-methylphenyl)-2-methylpentanamide (Solan) : Exhibits reduced enzymatic hydrolysis compared to Karsil due to methyl substitution, altering persistence and selectivity .

- Propanil (N-(3,4-Dichlorophenyl)propionamide) : Shorter acyl chain (propionamide vs. pentanamide) reduces herbicidal potency but increases selectivity for rice crops .

Structural Impact on Activity:

Key Findings :

- Chlorine substituents (e.g., Karsil) enhance herbicidal activity but increase susceptibility to enzymatic hydrolysis.

- Methyl groups (e.g., Solan) slow hydrolysis but may reduce target affinity.

- The 4-cyano group in the target compound likely improves metabolic stability compared to chloro analogues, though direct herbicidal data are needed .

Pharmacological Analogues

Key Compounds:

- N-(4-Methoxyphenyl)pentanamide : A simplified derivative of albendazole with anthelmintic properties; demonstrates excellent drug-likeness and adherence to pharmaceutical filters .

- N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide: A pharmaceutical intermediate with trifluoromethyl and cyano groups, highlighting the role of electron-withdrawing substituents in medicinal chemistry .

Structural and Pharmacokinetic Comparisons:

Metabolic Stability and Environmental Impact

- Enzymatic Hydrolysis : Methyl and chloro substituents on the phenyl ring significantly affect degradation rates. For example, Solan (3-Cl, 4-CH₃) is hydrolyzed 40% slower than Karsil (3,4-Cl₂) due to steric hindrance from the methyl group .

Q & A

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)-2-methylpentanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis of substituted phenylacetamides typically involves coupling a cyanophenylamine with a methylpentanoyl chloride derivative. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reactivity .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation, with yields >75% reported for analogous compounds .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the cyanide group) .

Example protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | 2-methylpentanoyl chloride, DMF, 4-cyanophenylamine, EDC, 0°C → RT | 70–85% (estimated) |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .

- Spectroscopy :

- NMR : Confirm amide proton (δ 6.5–8.0 ppm for aromatic H; δ 1.0–2.5 ppm for methylpentanoyl chain) .

- MS : Molecular ion peak at m/z ≈ 245 (C13H15N2O<sup>+</sup>) .

- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (±0.3%) .

Q. What are the key stability considerations for this compound under experimental storage?

- Methodological Answer :

- Light sensitivity : The cyanophenyl group may degrade under UV light; store in amber vials at -20°C .

- Hydrolysis risk : Avoid aqueous buffers at pH >8, as the amide bond may hydrolyze .

- Long-term stability : Purity loss <5% after 6 months when stored under inert gas (argon) .

Advanced Research Questions

Q. How does the electron-withdrawing cyanophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The para-cyano group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks (e.g., by thiols or amines).

- Kinetic studies : Use <sup>13</sup>C NMR to track carbonyl carbon shifts during reactions .

- DFT calculations : Predict reaction sites using Gaussian09 (B3LYP/6-31G* basis set) .

Example data for analogous compounds:

| Reaction | Rate Constant (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| Thiol substitution | 2.1 × 10<sup>-3</sup> | 45.2 |

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm IC50 consistency .

- Metabolic interference : Test stability in liver microsomes (e.g., human S9 fraction) to rule out false positives from degradation .

- Orthogonal assays : Combine SPR (binding affinity) with cellular viability assays (MTT) to distinguish target-specific vs. cytotoxic effects .

Q. How can computational modeling guide the design of derivatives with improved enzyme-binding affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonds between the amide group and catalytic residues .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Example QSAR parameters:

| Derivative | logP | IC50 (nM) |

|---|---|---|

| -OCH3 | 2.1 | 120 |

| -CF3 | 3.5 | 45 |

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies between theoretical and observed solubility in aqueous buffers?

- Methodological Answer :

- Theoretical prediction : Use ALOGPS (predicted logS = -3.2) .

- Experimental validation :

- Shake-flask method : Saturate PBS (pH 7.4) with compound, quantify via UV-Vis (λmax ≈ 260 nm) .

- Contradiction source : Impurities (e.g., unreacted cyanophenylamine) may artificially inflate solubility. Confirm purity via TLC .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.